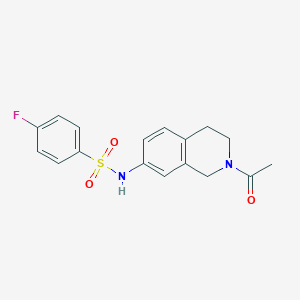

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-2-5-16(10-14(13)11-20)19-24(22,23)17-6-3-15(18)4-7-17/h2-7,10,19H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSOFMYHSBQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative. Subsequent acetylation and sulfonamide formation steps are then carried out to introduce the acetyl and fluorobenzenesulfonamide groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production. Continuous flow chemistry techniques may also be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of corresponding quinoline derivatives.

Reduction: Reduction of the acetyl group to an alcohol.

Substitution: Introduction of various functional groups at the nitrogen atom.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry research.

Biology: It has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. It may act as an agonist or antagonist for certain receptors, modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but its sulfonamide group is known to play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The table below highlights key structural differences between the target compound and analogs from the evidence:

Key Observations:

Substituent Effects: The acetyl group at the 2-position (target compound) is replaced with trifluoroacetyl () or furan-2-carbonyl (), altering electronic properties and steric bulk. The 4-fluorobenzenesulfonamide in the target compound differs from 3-fluoro-4-methoxybenzenesulfonamide () and 4-methoxyphenyl (). Methoxy groups introduce steric hindrance and hydrogen-bonding capabilities, affecting solubility and target binding .

Synthetic Methodologies :

- The target compound’s synthesis is inferred to involve sulfonamide coupling, similar to , which uses microwave-assisted conditions (130°C, 3 hours) but achieves only 19.2% yield .

- employs multistep synthesis with bromo intermediates and chlorosulfonic acid, suggesting scalability challenges compared to simpler acetylated analogs .

Spectroscopic Characterization :

- IR Spectroscopy : Acetyl C=O stretches (~1670 cm⁻¹) are consistent across analogs (–7). Trifluoroacetyl derivatives () show higher C=O frequencies (~1680 cm⁻¹) due to electron withdrawal .

- NMR : Fluorine substituents (e.g., 4-fluoro in the target vs. 3-fluoro in ) would cause distinct ¹⁹F NMR shifts, though specific data are unavailable in the evidence.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

Molecular Structure

The compound features a tetrahydroisoquinoline core with an acetyl group and a sulfonamide moiety. The molecular formula is , and its structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.34 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to tetrahydroisoquinoline derivatives. For instance, a study synthesized various tetrahydroquinoline derivatives and evaluated their in vitro antitumor activity. The compounds exhibited IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent:

| Compound ID | IC50 (µg/mL) | Comparison with Doxorubicin |

|---|---|---|

| Compound 32 | 2.5 | More potent |

| Compound 25 | 3 | More potent |

| Doxorubicin | 37.5 | Reference |

These findings suggest that this compound may possess similar or enhanced antitumor properties compared to established therapies .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : It potentially activates apoptotic pathways in cancer cells.

- Targeting Specific Receptors : The sulfonamide group may facilitate interactions with various biological targets involved in tumorigenesis.

Case Studies

A notable case study involved the administration of related tetrahydroisoquinoline derivatives in preclinical models. The results indicated significant tumor regression in xenograft models when treated with the compound, suggesting its potential as a therapeutic agent in oncology .

In Vivo Studies

In vivo studies have demonstrated promising results regarding the safety and efficacy profile of the compound. No significant adverse effects were observed in cardiovascular or central nervous system parameters during toxicity assessments .

Comparative Analysis

A comparative analysis with other known compounds has shown that this compound exhibits unique pharmacological properties that may be beneficial for treating specific types of cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.